molecular formula C18H21ClN2O B8602419 4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

Cat. No.: B8602419
M. Wt: 316.8 g/mol
InChI Key: CQCIUZSOROMUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol is a useful research compound. Its molecular formula is C18H21ClN2O and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

4-[4-(4-chloro-N-methylanilino)piperidin-1-yl]phenol

InChI

InChI=1S/C18H21ClN2O/c1-20(15-4-2-14(19)3-5-15)16-10-12-21(13-11-16)17-6-8-18(22)9-7-17/h2-9,16,22H,10-13H2,1H3

InChI Key

CQCIUZSOROMUDD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine (1.33 g, 3.32 mmol) was suspended in ethanol (80 ml). To this mixture, pyridinium p-toluenesulfonate (0.25 g, 1 mmol) was added and then stirred at 70° C. for 8 hours. Ethanol was removed under reduced pressure, then to this residue, methylene chloride and a saturated aqueous sodium hydrogencarbonate solution were added and stirred. This was extracted with methylene chloride, dried over magnesium sulfate and then filtered. After the resulting filtrate was concentrated under reduced pressure, methylene chloride and n-hexane were added to the residue and the resulting precipitate was filtered to afford 4-(4-(N-(4-chlorophenyl)-N-methylamino)piperidine-1-yl)phenol (922.5 mg, yield 88%) as a light pink powder.
Name
1-(4-(Tetrahydropyran-2-yloxy)phenyl)-4-(N-(4-chlorophenyl)-N-methylamino)piperidine
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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